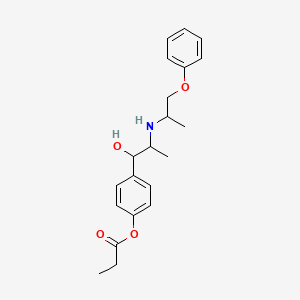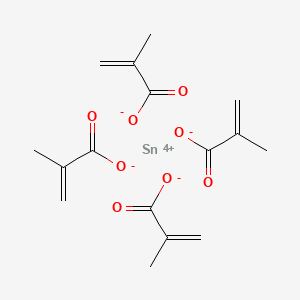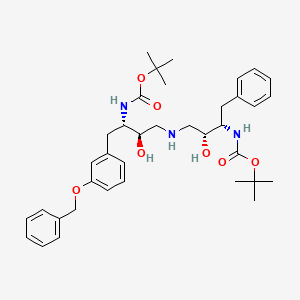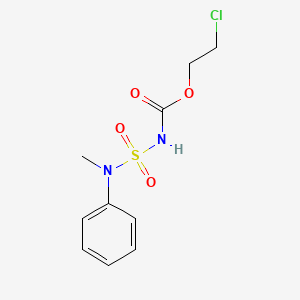
Iron(4+), (acetato-O)((2,2',2'',2'''-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is a complex iron compound It features a central iron ion in the +4 oxidation state, coordinated by a porphyrin ligand and four methylpyridinium groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- typically involves the following steps:
Preparation of the Porphyrin Ligand: The porphyrin ligand is synthesized through the condensation of pyrrole and an aldehyde under acidic conditions.
Coordination of Iron: The porphyrin ligand is then reacted with an iron(II) salt, such as iron(II) chloride, in the presence of a base to form the iron(II) porphyrin complex.
Oxidation to Iron(4+): The iron(II) porphyrin complex is oxidized to the iron(4+) state using an oxidizing agent such as potassium permanganate or cerium(IV) ammonium nitrate.
Addition of Methylpyridinium Groups: The final step involves the addition of methylpyridinium groups to the porphyrin ligand, which can be achieved through a nucleophilic substitution reaction with methyl iodide.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography or recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- can undergo various types of chemical reactions, including:
Oxidation-Reduction Reactions: The iron center can participate in redox reactions, cycling between different oxidation states.
Substitution Reactions: Ligands coordinated to the iron center can be substituted with other ligands under appropriate conditions.
Coordination Reactions: The compound can form coordination complexes with other molecules or ions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, cerium(IV) ammonium nitrate.
Reducing Agents: Sodium borohydride, hydrazine.
Substitution Reagents: Methyl iodide, other alkyl halides.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation-reduction reactions may yield iron(2+) or iron(3+) complexes, while substitution reactions may result in the replacement of methylpyridinium groups with other ligands.
Wissenschaftliche Forschungsanwendungen
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- has several scientific research applications, including:
Chemistry: Used as a catalyst in various organic reactions, including oxidation and polymerization reactions.
Biology: Studied for its potential role in biological systems, particularly in electron transfer processes.
Medicine: Investigated for its potential therapeutic applications, such as in the treatment of certain diseases or as a diagnostic agent.
Industry: Utilized in industrial processes that require efficient catalysts or redox-active compounds.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iron(3+) Porphyrin Complexes: These compounds have a similar structure but with iron in the +3 oxidation state.
Iron(2+) Porphyrin Complexes: These compounds feature iron in the +2 oxidation state and have different redox properties.
Other Metalloporphyrin Complexes: Complexes with other metal centers, such as cobalt or manganese, which have different catalytic and redox properties.
Uniqueness
Iron(4+), (acetato-O)((2,2’,2’‘,2’‘’-(21H,23H-porphine-5,10,15,20-tetrayl)tetrakis(1-methylpyridiniumato))(2-)-N21,N22,N23,N24)-, (SP-5-12)- is unique due to its high oxidation state and the presence of methylpyridinium groups, which enhance its stability and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Eigenschaften
| 119237-30-8 | |
Molekularformel |
C46H39FeN8O2+4 |
Molekulargewicht |
791.7 g/mol |
IUPAC-Name |
iron(3+);(20E)-5,10,15-tris(1-methylpyridin-1-ium-2-yl)-20-(1-methylpyridin-2-ylidene)porphyrin-22-ide;acetate |
InChI |
InChI=1S/C44H36N8.C2H4O2.Fe/c1-49-25-9-5-13-37(49)41-29-17-19-31(45-29)42(38-14-6-10-26-50(38)2)33-21-23-35(47-33)44(40-16-8-12-28-52(40)4)36-24-22-34(48-36)43(32-20-18-30(41)46-32)39-15-7-11-27-51(39)3;1-2(3)4;/h5-28H,1-4H3;1H3,(H,3,4);/q+2;;+3/p-1 |
InChI-Schlüssel |
OIPHHDMQOHVDID-UHFFFAOYSA-M |
Isomerische SMILES |
CC(=O)[O-].CN\1C=CC=C/C1=C/2\C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3] |
Kanonische SMILES |
CC(=O)[O-].CN1C=CC=CC1=C2C3=NC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=[N+]7C)C8=CC=CC=[N+]8C)C=C4)C9=CC=CC=[N+]9C)C=C3.[Fe+3] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[[(1S,2R,19R,22S,34S,37R,40R,52S)-22-amino-52-(6-aminohexylcarbamoyl)-5,15-dichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46,48,50,62,65-henicosaen-48-yl]methylamino]propyl-decyl-dimethylazanium](/img/structure/B12780362.png)

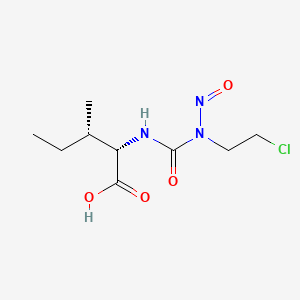
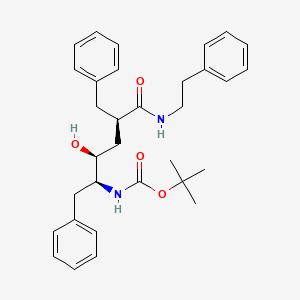
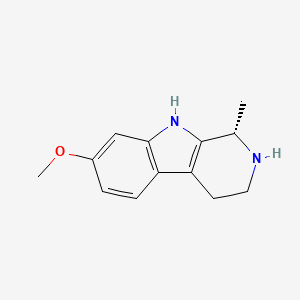

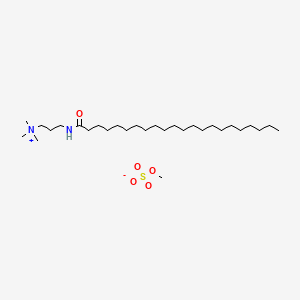
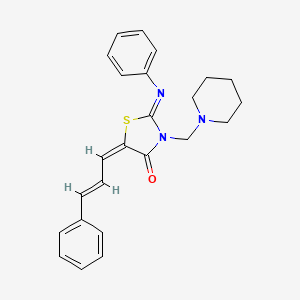
![N-[4-(methoxymethyl)-1-(2-thiophen-2-ylethyl)piperidin-4-yl]-N-phenylbutanamide](/img/structure/B12780399.png)
